molecular formula C4H5ClN2O B3031869 (4-chloro-1H-pyrazol-1-yl)methanol CAS No. 80199-86-6

(4-chloro-1H-pyrazol-1-yl)methanol

Cat. No. B3031869
Key on ui cas rn: 80199-86-6
M. Wt: 132.55 g/mol
InChI Key: YWHDFXJHPXZJTE-UHFFFAOYSA-N
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Patent
US07541374B2

Procedure details

2.73 g of 4-chloro-1H-pyrazole-1-ylmethanol was dissolved to 20 ml of dichloromethane. 4.4 ml of thionyl chloride was added to the solution, followed by stirring at room temperature for overnight. The reaction mixture was concentrated under reduced pressure to obtain 2.90 g of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride.
Quantity
2.73 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7]O)[CH:6]=1.S(Cl)([Cl:11])=O>ClCCl>[ClH:1].[Cl:1][C:2]1[CH:3]=[N:4][N:5]([CH2:7][Cl:11])[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.73 g
Type
reactant
Smiles
ClC=1C=NN(C1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC=1C=NN(C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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